7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 in the ring . The compound also contains a cyclohexyl group, which is a cycloalkane and has the formula -C6H11, and a pyrrolidinyl group, which is a secondary amine with a four-membered ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves reactions common in organic chemistry such as nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The compound contains a pyrimidine ring, which is planar and aromatic. It also has a cyclohexyl ring, which can exist in various conformations . The compound likely has stereochemistry due to the presence of chiral centers, although without a specific 3D structure, it’s hard to predict the exact configuration .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The thioether group (-S-) could undergo oxidation, and the pyrimidine ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure, including its stereochemistry. Generally, we can predict that it is likely to be a solid at room temperature, and its solubility would depend on the solvent used .Scientific Research Applications
1. Reactivity and Synthesis Techniques
- 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, a compound closely related to the specified chemical, demonstrates interesting reactivity, particularly in the regioselective amination of condensed pyrimidines. This finding highlights the potential for synthesizing diverse derivatives of pyrimidines (A. Gulevskaya, A. F. Pozharskii, S. V. Shorshnev, E. Zheltushkina, 1994).
2. Novel Synthesis Methods
- Innovative synthetic pathways for pyrimidine derivatives have been developed, showcasing the versatility of these compounds in chemical synthesis. These methods open doors to new pyrimidine-based molecules with potential applications in various fields (L. Mosti, G. Menozzi, P. Schenone, 1983).
3. Biological Activities
- Research indicates that certain pyrimidine derivatives exhibit significant biological activities, including antimicrobial and anticancer properties. This underscores the potential of these compounds in pharmaceutical research (O. S. Aremu, Kaalin Gopaul, Pramod Kadam, Moganavelli Singh, C. Mocktar, Parvesh Singh, N. Koorbanally, 2017).
4. Potential in Material Science
- Pyrimidines and their derivatives have been explored for their potential in material sciences, particularly in the creation of novel compounds with unique chemical properties. This exploration hints at a wide range of applications, from industrial to technological fields (Fahime Rahmani, Iraj Mohammadpoor-Baltork, A. Khosropour, Majid Moghadam, S. Tangestaninejad, V. Mirkhani, 2018).
Future Directions
Properties
IUPAC Name |
7-cyclohexyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-23-17-15(19(27)24(2)20(23)28)18(29-12-14(26)25-10-6-7-11-25)22-16(21-17)13-8-4-3-5-9-13/h13H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXECCYMZRPEKGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CCCCC3)SCC(=O)N4CCCC4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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